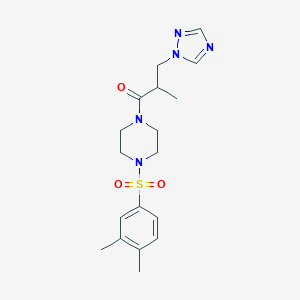

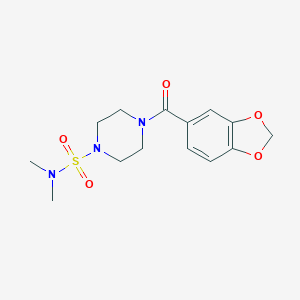

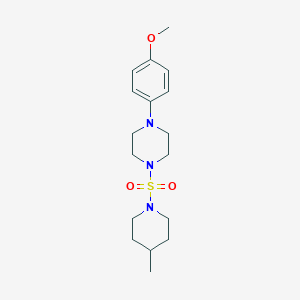

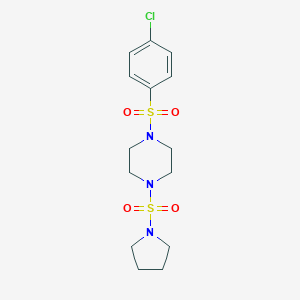

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is classified as a selective phosphodiesterase 2A (PDE2A) inhibitor, which means that it works by blocking the activity of PDE2A enzymes in the brain.

Mechanism of Action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .

Mode of Action

It is known that similar compounds with a 1,3-benzodioxole moiety have diverse mechanisms of action . For instance, some compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, including those involved in cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in certain cancer cells .

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide for lab experiments is that it is a selective PDE2A inhibitor, which means that it has a specific target in the brain. This can make it easier to study the effects of this compound on cognitive function and memory. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide. One area of focus is the development of more potent and selective PDE2A inhibitors. Another area of focus is the study of this compound in clinical trials, to determine its safety and efficacy in humans. Additionally, this compound could be studied for its potential to treat other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, this compound could be studied in combination with other drugs, to determine if it has synergistic effects on cognitive function and memory.

Synthesis Methods

The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide involves several steps, starting with the reaction of 4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylsulfonamide to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and a range of specialized equipment.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide has been the subject of extensive scientific research, particularly in the field of neuroscience. It has been studied for its potential to treat a variety of neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of these diseases.

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures have been designed based on their activity against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Cellular Effects

Related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Molecular Mechanism

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

properties

IUPAC Name |

4-(1,3-benzodioxole-5-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-15(2)23(19,20)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,5-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNUVYCHLHBYHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

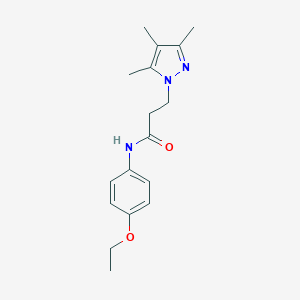

![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)